molecular formula C6H11ClO2S B6618286 (1-methylcyclobutyl)methanesulfonyl chloride CAS No. 1784891-28-6

(1-methylcyclobutyl)methanesulfonyl chloride

Cat. No.: B6618286
CAS No.: 1784891-28-6
M. Wt: 182.67 g/mol
InChI Key: HWELZJMCCBKRQX-UHFFFAOYSA-N
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Description

(1-Methylcyclobutyl)methanesulfonyl chloride: is a chemical compound with the molecular formula C6H11ClO2S . It is a sulfonyl chloride derivative, characterized by its unique structure that includes a cyclobutyl ring with a methyl group at the first position and a methanesulfonyl chloride group attached to the cyclobutyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methylcyclobutyl)methanesulfonyl chloride typically involves the chlorosulfonation of 1-methylcyclobutane . This reaction is usually carried out using sulfur trioxide (SO3) in the presence of chlorine (Cl2) under controlled conditions to ensure the formation of the desired sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of This compound may involve large-scale chlorosulfonation reactors with precise temperature and pressure controls to optimize yield and purity. The process may also include purification steps such as distillation to remove any by-products and unreacted starting materials.

Chemical Reactions Analysis

(1-Methylcyclobutyl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form (1-methylcyclobutyl)methanesulfonic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

  • Reduction: Reduction reactions are less common for sulfonyl chlorides, but they can be achieved using lithium aluminum hydride (LiAlH4) to produce (1-methylcyclobutyl)methanesulfonic acid .

  • Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols or amines , to form corresponding sulfonate esters or sulfonamides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Alcohols, Amines, Pyridine

Major Products Formed:

  • (1-Methylcyclobutyl)methanesulfonic acid

  • Sulfonate esters

  • Sulfonamides

Scientific Research Applications

(1-Methylcyclobutyl)methanesulfonyl chloride: has several applications in scientific research, including:

  • Biology: The compound can be employed in the study of enzyme inhibition and as a tool in biochemical assays.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

(1-Methylcyclobutyl)methanesulfonyl chloride: can be compared with other sulfonyl chloride derivatives, such as benzene sulfonyl chloride and p-toluenesulfonyl chloride . While these compounds share the sulfonyl chloride functional group, This compound is unique due to its cyclobutyl ring structure, which imparts different chemical properties and reactivity.

Comparison with Similar Compounds

  • Benzene sulfonyl chloride

  • p-Toluenesulfonyl chloride

  • Methyl methanesulfonyl chloride

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Properties

IUPAC Name

(1-methylcyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c1-6(3-2-4-6)5-10(7,8)9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWELZJMCCBKRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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